Dysprosium arsenide
Description
Structure
2D Structure
Properties
IUPAC Name |
arsanylidynedysprosium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/As.Dy | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXIVYCVWJEMOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[As]#[Dy] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsDy | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601104394 | |
| Record name | Dysprosium arsenide (DyAs) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601104394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.422 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12005-81-1 | |
| Record name | Dysprosium arsenide (DyAs) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12005-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dysprosium arsenide (DyAs) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dysprosium arsenide (DyAs) | |
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| Record name | Dysprosium arsenide (DyAs) | |
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| Record name | Dysprosium arsenide | |
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Synthetic Methodologies and Advanced Crystal Growth of Dysprosium Arsenide
Bulk Solid-State Synthesis Protocols for Dysprosium Arsenide
Bulk DyAs is typically synthesized via solid-state reactions involving the direct combination of elemental dysprosium and arsenic. This method relies on heating stoichiometric mixtures of the constituent elements to high temperatures, allowing them to react and form the desired compound.
General Protocol: Elemental dysprosium, often in powder form, and elemental arsenic are mixed in a precise stoichiometric ratio (ideally 1:1 for DyAs). The mixture is then sealed in a vacuum-tight quartz or alumina (B75360) tube to prevent the loss of volatile arsenic and to maintain a controlled atmosphere. The sealed tube is heated to high temperatures, typically ranging from 800°C to 1000°C or higher, for extended periods (several hours to days). dtic.mil The reaction is often followed by slow cooling to room temperature.
Considerations:
Stoichiometry and Purity: The purity of the starting elements and the accuracy of the stoichiometry are critical. Deviations can lead to arsenic-deficient or other non-stoichiometric phases, as observed in other rare earth arsenides where arsenic deficiency can occur. dtic.mil
Temperature and Time: Sufficiently high temperatures and prolonged reaction times are necessary to ensure complete reaction and diffusion.
Atmosphere: Conducting the reaction under vacuum or an inert atmosphere (like argon or helium) is essential to prevent oxidation or reaction with atmospheric components. wikipedia.org
Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to study the thermal stability of the synthesized compounds and identify phase transitions or reactions. dtic.mil
Typical Parameters for Bulk Synthesis (Inferred/General):
| Parameter | Value/Description |
| Precursors | Elemental Dysprosium (Dy), Elemental Arsenic (As) |
| Nominal Stoichiometry | 1:1 (Dy:As) |
| Reaction Temperature | 800–1000 °C |
| Reaction Time | 12–72 hours |
| Atmosphere | Vacuum or inert gas (e.g., Ar, He) |
| Container | Sealed quartz or alumina tube |
| Potential Issues | Arsenic volatility, formation of non-stoichiometric phases |
Single Crystal Growth Techniques for High-Purity this compound
Growing high-purity single crystals of DyAs is vital for characterizing its intrinsic physical properties. Flux growth is a widely adopted method for synthesizing single crystals of many intermetallic compounds, including arsenides, due to its ability to handle volatile components and promote the formation of large, defect-free crystals.
Flux Growth: This technique involves dissolving the reactants (Dy and As) in a molten flux at elevated temperatures. Upon slow cooling, the solubility of the target compound in the flux decreases, leading to supersaturation and the nucleation and growth of single crystals.
Flux Selection: For arsenides, Bismuth (Bi) is often preferred as a flux due to its relatively low melting point, high boiling point, and good solvency for arsenic, while remaining relatively inert towards many reactants. frontiersin.orgnih.govfrontiersin.org Other fluxes like Tin (Sn) or mixtures may also be considered, though Bi is noted for arsenides. frontiersin.orgnih.govfrontiersin.org
Reaction Conditions: The reactants and flux are sealed in a suitable container (e.g., quartz or alumina) and heated to temperatures typically between 900°C and 1200°C. frontiersin.orgnih.govfrontiersin.orgacs.org The specific temperature profile and solubility dependence of DyAs in the chosen flux are critical for successful crystal growth.
Cooling Rate: Slow cooling rates, often as low as 0.4 K/h over several weeks, are employed to promote the growth of large, high-quality single crystals. frontiersin.orgnih.govfrontiersin.org
Flux Removal: After growth, the flux must be separated from the crystals. This is commonly achieved by mechanical separation, sonication in hot water, or chemical etching using acids or bases that dissolve the flux but not the DyAs crystals. acs.org
Other Potential Crystal Growth Methods: While flux growth is common for arsenides, other techniques might be considered for DyAs or related rare earth compounds:
Czochralski Method: This pulling technique is used for growing single crystals from a melt, often employed for oxide single crystals like DyScO₃. americanelements.com It requires a stable melt and is suitable for materials with high melting points.
Bridgman Method: This technique involves directional solidification of a melt within a crucible, creating a temperature gradient to promote single crystal growth. It is effective for materials that can be melted without decomposition and are stable at high temperatures. european-mrs.com
Parameters for Flux Growth of Arsenides (General):
| Parameter | Description/Range |
| Target Compound | Rare Earth Arsenides (e.g., DyAs) |
| Flux | Bismuth (Bi) (preferred for arsenides) |
| Reactants | Elemental Dy, Elemental As |
| Reaction Temperature | 900–1200 °C |
| Cooling Rate | Slow (e.g., 0.4–10 K/h) |
| Growth Time | Several weeks |
| Crystal Size | Millimeter-sized crystals |
| Flux Removal | Mechanical separation, acid dissolution, sonication |
High-Pressure Synthesis Routes for this compound
While direct synthesis of DyAs under high pressure is not extensively documented in the provided literature, high-pressure techniques are a significant avenue for exploring new materials and stabilizing novel phases or high-pressure polymorphs of various compounds. Studies have shown the application of high-pressure synthesis, often in conjunction with laser heating in diamond anvil cells (DACs), for synthesizing novel dysprosium carbides and other complex dysprosium-containing oxoarsenates. frontiersin.orgarxiv.orgoup.comscispace.comresearchgate.netacs.org These methods can alter phase diagrams and enable the formation of compounds not accessible under ambient conditions. Further research may explore high-pressure routes for DyAs to potentially achieve improved crystallinity or discover new phases.
Precursor Chemistry and Reaction Pathways for this compound Compounds
The synthesis of DyAs primarily relies on the direct reaction between elemental dysprosium and elemental arsenic.
Elemental Precursors:
Dysprosium (Dy): Commercially available dysprosium is typically obtained through ion exchange or solvent extraction from rare earth ores like monazite (B576339) and bastnasite, followed by reduction processes. wikipedia.org It is usually handled as a powder or metallic pieces.
Arsenic (As): Elemental arsenic, a metalloid, is sourced from minerals and is a highly toxic substance. americanelements.com It is commonly used in powder form for synthesis.
Reaction Pathways:
Direct Combination: The most straightforward pathway involves heating elemental Dy and As together at high temperatures in a sealed environment. This facilitates solid-state diffusion and reaction to form DyAs. The reaction pathway can be represented as: Dy(s) + As(s) → DyAs(s)
Precursor Reactivity: Dysprosium metal is reactive and can form binary compounds with various non-metals at elevated temperatures. wikipedia.org Arsenic, being volatile, requires careful handling and containment during high-temperature reactions. frontiersin.orgnih.govfrontiersin.org
Alternative Dysprosium Sources: While elemental Dy is the direct precursor for DyAs, other dysprosium compounds such as dysprosium oxide (Dy₂O₃) or dysprosium fluoride (B91410) (DyF₃) are common starting materials for synthesizing other dysprosium-containing materials. wikipedia.orgfrontiersin.org However, their direct conversion to DyAs would typically involve multiple intermediate steps.
The careful selection of precursors, precise control over stoichiometry, and optimization of reaction conditions are paramount for the successful synthesis of high-purity this compound.
Crystallographic and Structural Characterization of Dysprosium Arsenide
Fundamental Crystal Structures of Dysprosium Arsenide and Related Compounds
This compound crystallizes in the rock-salt (NaCl-type) structure wikipedia.orgontosight.airesearchgate.netresearchgate.net. This structure is cubic and belongs to the Fm3m space group wikipedia.org. In this arrangement, dysprosium and arsenic atoms occupy face-centered cubic lattice sites, forming a highly symmetric framework. Each dysprosium ion is octahedrally coordinated by six arsenic ions, and conversely, each arsenic ion is surrounded by six dysprosium ions ontosight.ai. This structure is common among many rare-earth pnictides and chalcogenides, indicating a shared bonding and structural motif within this class of compounds researchgate.netontosight.ai. For instance, other lanthanide arsenides like LaAs, CeAs, and PrAs are also known to exhibit similar structural types ontosight.ai. The elemental form of dysprosium itself, at room temperature, adopts a hexagonal close-packed (hcp) structure wikipedia.orgebsco.comwebelements.commaterialsproject.org, which is distinct from the rock-salt structure of its arsenide compound.
Pressure-Induced Structural Phase Transitions in this compound Systems
Under high pressure, materials often undergo structural phase transitions as atoms are forced into closer proximity, leading to changes in their bonding and coordination. Theoretical investigations have predicted such transitions for this compound. Specifically, DyAs is expected to transition from its ambient rock-salt (B1) structure to a CsCl-type (B2) structure at a calculated pressure of approximately 51 GPa researchgate.netresearchgate.net. This transition involves a change in the coordination environment and crystal symmetry, reflecting the material's response to extreme compression. While studies on elemental dysprosium detail various high-pressure phases osti.govosti.gov, the transition in DyAs is specifically linked to the change from the NaCl-type to the CsCl-type arrangement.
Local Coordination Environments and Bond Analysis in Dysprosium-Arsenic Frameworks
In the fundamental rock-salt structure of this compound, the local coordination environment is characterized by a coordination number of six for both dysprosium and arsenic atoms ontosight.ai. This means each Dy atom is bonded to six As atoms, and each As atom is bonded to six Dy atoms, forming an extended three-dimensional network. The bonding in DyAs is described as predominantly ionic, with a contribution from covalent character researchgate.net. Analyses of related dysprosium-arsenic complexes have indicated that the Dy-As bonds can exhibit a degree of covalency, influencing their magnetic properties researchgate.net. While specific bulk Dy-As bond lengths for DyAs are not explicitly detailed in the provided search results, the rock-salt structure implies specific interatomic distances dictated by the ionic radii of Dy and As.
Phase Stability and Energetic Landscape of this compound Under Extreme Conditions
The stability of this compound under various conditions, particularly at high pressures, is an important aspect of its characterization. The material exhibits a high bulk modulus, indicative of its strong ionic character and resistance to compression researchgate.net. Theoretical calculations have provided insights into its equation of state, describing its volume as a function of pressure researchgate.net. The transition to the CsCl-type structure at high pressure (around 51 GPa) signifies a point of altered phase stability, where the CsCl-type arrangement becomes energetically more favorable than the rock-salt structure researchgate.netresearchgate.net. Further detailed phase diagrams or comprehensive energetic landscapes under a wide range of extreme conditions for DyAs are not extensively detailed in the provided snippets.
Superlattice and Modulated Structures in this compound Derivatives
The formation of superlattices and modulated structures involves the ordered arrangement of two or more different atomic layers or structural units, creating periodicity beyond the basic crystal lattice. While superlattices are commonly studied in semiconductor materials like Indium Arsenide (InAs) matltech.com and Aluminum Arsenide (AlAs) chemicalbook.com, and in layered magnetic systems involving dysprosium or holmium with superconductors like Niobium ioffe.ru, there is no direct evidence from the provided search results indicating that this compound (DyAs) itself forms superlattices or modulated structures. The term "modulated structures" appears in the context of other materials, such as tellurides iucr.org and certain phases of arsenic under pressure arxiv.orgarxiv.org, but not in relation to DyAs.
Electronic Band Structure and Quantum Transport in Dysprosium Arsenide
First-Principles Investigations of Dysprosium Arsenide Electronic Band Structure
First-principles, or ab initio, calculations are computational methods rooted in quantum mechanics that aim to determine the electronic structure and other properties of materials without relying on experimental data as input researchgate.net. These methods, particularly those based on Density Functional Theory (DFT), are the standard approach for investigating the electronic band structure of crystalline solids like this compound journalajopacs.com.
The typical procedure for a first-principles investigation of DyAs would involve:
Defining the crystal structure, which for many rare-earth arsenides is the rock-salt (NaCl) structure.
Solving the Kohn-Sham equations self-consistently to obtain the ground-state electron density and total energy of the system researchgate.net.
Using the resulting effective potential to calculate the electronic band structure, which represents the allowed energy levels (bands) for electrons as a function of their momentum within the crystal's Brillouin zone.
Such calculations for DyAs would elucidate the fundamental electronic characteristics, such as whether the material is a metal, semimetal, or semiconductor, and the nature of its band gap (direct or indirect). For heavy elements like dysprosium, it is crucial to include relativistic effects, such as spin-orbit coupling, in these calculations to achieve accurate results wikipedia.org.
Analysis of Density of States and Fermi Surface Topology in this compound
The Density of States (DOS) is a critical property derived from the electronic band structure. It describes the number of available electronic states at each energy level. A non-zero DOS at the Fermi level—the highest energy level occupied by electrons at absolute zero temperature—is characteristic of a metallic system, whereas a zero DOS at the Fermi level, situated within a band gap, indicates a semiconductor or an insulator periodic-table.org.
For this compound, the DOS would reveal the contributions of different atomic orbitals (Dy 4f, 5d; As 4p) to the electronic bands at various energy ranges. The highly localized and partially filled 4f orbitals of dysprosium are expected to form sharp, narrow peaks in the DOS, playing a crucial role in the material's magnetic properties arxiv.org.
The Fermi surface is the boundary in momentum space that separates occupied from unoccupied electron states at zero temperature wikipedia.org. Its existence is a defining feature of metallic materials. If DyAs were metallic or could be made metallic (e.g., under pressure), its Fermi surface topology would be determined by the shape of the energy bands that cross the Fermi level. The study of the Fermi surface is essential for understanding a material's electrical transport properties, such as conductivity and magnetoresistance wikipedia.org. Experimental techniques like angle-resolved photoemission spectroscopy (ARPES) are used to directly measure the Fermi surface of materials wikipedia.org.
Spin Polarization and Exchange Splitting Phenomena in this compound
The significant magnetic moment arising from the partially filled 4f shell of the Dysprosium atom ([Xe] 4f¹⁰ 6s²) is the primary source of magnetism in its compounds americanelements.com. This intrinsic magnetic moment leads to spin-dependent phenomena in the electronic structure of this compound.
Spin polarization refers to a state where there is an imbalance in the population of spin-up and spin-down electrons. In a magnetic material like DyAs is expected to be, the exchange interaction between the localized 4f electrons and the valence electrons can cause the electronic bands to become spin-polarized.
This leads to exchange splitting , where the energy bands for spin-up and spin-down electrons are separated by an energy gap. The DOS for each spin channel becomes different, resulting in a net magnetic moment. The magnitude of this splitting is a key factor determining the strength of the magnetic ordering (e.g., ferromagnetic or antiferromagnetic) and the material's potential for use in spintronic applications, which utilize the spin of the electron for information processing wikipedia.org.
Semiconductor-to-Metallic Transition and Charge Carrier Dynamics in this compound
A semiconductor-to-metallic transition is a phase change where a material with a band gap transforms into a material with a finite density of states at the Fermi level. A primary method for inducing such a transition is the application of high external pressure aps.orgpnas.org. Pressure reduces the interatomic distances within the crystal lattice, which increases the overlap between atomic orbitals. This broadening of the electronic bands can lead to the closure of the band gap, transforming the semiconductor into a metal utep.edu.
Given that this compound is identified as a semiconductor americanelements.com, it is plausible that it could undergo a pressure-induced semiconductor-to-metallic transition. Theoretical calculations could predict the critical pressure for this transition by simulating the electronic structure at various lattice constants utep.eduresearchgate.net.
Charge carrier dynamics describes the behavior of electrons and holes as they move through the crystal, including their generation, transport, and recombination. In the semiconducting state of DyAs, charge carriers would be generated by thermal excitation or photoexcitation across the band gap. Their mobility would be influenced by scattering with phonons (lattice vibrations) and crystal defects. In a potential metallic state, the dynamics would be governed by a much higher density of charge carriers at the Fermi surface.
| Property | Expected Change with Increasing Pressure | Underlying Mechanism |
|---|---|---|
| Lattice Constant | Decrease | Mechanical compression of the crystal lattice. |
| Band Gap | Decrease, potentially to zero | Increased orbital overlap broadens valence and conduction bands, reducing the energy gap between them. aps.org |
| Electrical Resistivity | Decrease | Reduction and eventual closure of the band gap increases the number of available charge carriers. |
| Electronic State | Transition from Semiconductor to Metal | The Fermi level moves into the conduction or valence band as the band gap closes. researchgate.net |
Orbital Contributions to this compound Electronic States
The electronic states in any compound are formed by the hybridization of the atomic orbitals of its constituent elements. In this compound, the character of the electronic bands, particularly near the Fermi level in the case of a metal or the band edges for a semiconductor, is determined by the contributions from Dysprosium and Arsenic orbitals.
Dysprosium (Dy) : The key orbitals are the partially filled 4f shell, the 5d orbitals, and the 6s orbitals. The 4f electrons are strongly localized and are primarily responsible for the magnetic properties. The 5d and 6s electrons are more delocalized and are expected to contribute significantly to the valence and conduction bands, participating in chemical bonding and electrical transport.
Arsenic (As) : The valence orbitals are the 4s and 4p shells. The 4p orbitals are expected to form the upper part of the valence band and play a crucial role in bonding with the Dy atoms.
First-principles calculations can quantify these contributions by projecting the total DOS onto the different atomic orbitals (partial DOS, or pDOS). An analysis of the pDOS for DyAs would reveal, for instance, that the valence band maximum is likely dominated by As 4p states, while the conduction band minimum may have significant Dy 5d character researchgate.net.
| Element | Orbital | Electron Configuration | Expected Role in Electronic Structure |
|---|---|---|---|
| Dysprosium (Dy) | [Xe] 4f¹⁰ | Partially filled | Strongly localized, responsible for magnetism and spin phenomena. Forms narrow bands in the DOS. arxiv.org |
| 5d⁰ | Empty | Contributes to the conduction bands and chemical bonding. | |
| 6s² | Filled | Forms delocalized states contributing to valence bands and bonding. | |
| Arsenic (As) | [Ar] 3d¹⁰ 4s² | Filled | Contributes to the lower part of the valence bands. |
| 4p³ | Partially filled | Dominant contribution to the upper valence bands and covalent bonding with Dysprosium. |
Influence of Spin-Orbit Coupling on this compound Band Structure
Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's intrinsic spin and its orbital motion around a nucleus wikipedia.org. The strength of this interaction increases significantly with the atomic number of the element. Dysprosium, being a heavy rare-earth element (atomic number 66), exhibits strong spin-orbit coupling stanford.eduresearchgate.netaps.org.
In the context of the electronic band structure of this compound, SOC has several important consequences:
Magnetic Anisotropy : SOC is a primary origin of magnetocrystalline anisotropy—the dependence of a material's magnetic properties on the direction of magnetization relative to the crystal lattice. It links the electron spin (the source of magnetism) to the orbital angular momentum, which is tied to the lattice structure. This is crucial for understanding the magnetic stability in Dy-based compounds researchgate.net.
Modification of Band Topology : In materials with specific symmetries, strong SOC can lead to non-trivial topological phases, such as topological insulators or semimetals, although this would depend on the detailed calculated band structure of DyAs.
Due to the significant atomic mass of Dysprosium, neglecting SOC in theoretical calculations of DyAs would likely lead to an inaccurate description of its electronic and magnetic properties researchgate.net.
Magnetic Properties and Phenomena in Dysprosium Arsenide
Magnetic Ordering Transitions in Dysprosium Arsenide
This compound transitions into an ordered magnetic state at low temperatures. Investigations on epitaxial films of DyAs have indicated the development of an antiferromagnetic-like correlation below approximately 6 K aip.org. Above this ordering temperature, DyAs exhibits paramagnetic behavior. The paramagnetic moment for DyAs has been reported to be around 7.8 μB, consistent with the presence of strong crystal field interactions aip.org. Some studies also describe DyAs as exhibiting ferromagnetic behavior at low temperatures ontosight.ai. The precise nature and temperature dependence of these ordering transitions are subjects of ongoing research, influenced by factors such as crystal structure and stoichiometry.
Magnetic Anisotropy and Crystal Field Effects in this compound
The magnetic anisotropy of DyAs is a critical factor in its magnetic behavior, influencing the preferred orientation of its magnetic moments. Compared to its phosphide (B1233454) counterpart, DyP, DyAs exhibits significantly lower magnetic anisotropy aip.org. This anisotropy is intrinsically linked to the crystal field effects, which arise from the electrostatic interactions between the localized 4f electrons of the Dy³⁺ ions and the surrounding arsenic ions within the crystal lattice aip.orgresearchgate.net. Crystal field interactions lift the degeneracy of the electronic states of the dysprosium ion, leading to the formation of distinct energy levels, known as crystal field split states. These effects are fundamental in determining the magnetocrystalline anisotropy, which dictates the energy landscape for magnetic moment reorientation researchgate.netnih.gov.
Magnetic Hysteresis Loops and Magnetization Reversal Dynamics in this compound
The study of magnetic hysteresis loops and magnetization reversal dynamics provides crucial information about the stability of magnetic states and the processes by which magnetization changes under an applied magnetic field. While specific detailed hysteresis loop data for bulk DyAs is less commonly reported than for dysprosium-based single-molecule magnets (SMMs), related systems offer insights. For instance, in certain dysprosium-arsenide molecular complexes, very narrow magnetization versus field hysteresis loops have been observed at low temperatures rsc.orgrsc.org. Upon magnetic dilution, these can evolve into more complex "butterfly-shaped" loops rsc.orgrsc.org. Studies on DyAs/GaAs heterostructures have also explored magnetization-controlled spin transport, indicating the potential for manipulating magnetic states in these materials researchgate.net. The dynamics of magnetization reversal in dysprosium systems are often characterized by phenomena such as blocking temperatures and coercivity, which are influenced by anisotropy and relaxation processes nih.govacs.orgnih.gov.
Spin Relaxation Pathways and Effective Energy Barriers in Dysprosium-Arsenic Clusters
The slow relaxation of magnetization, a hallmark of many magnetic materials, is particularly well-studied in dysprosium systems, including those involving arsenic. These relaxation processes are governed by several key mechanisms, often involving the interaction of the magnetic moments with lattice vibrations (phonons).
Orbach, Raman, and Quantum Tunneling Mechanisms
In dysprosium-based magnetic materials, spin relaxation can occur via several pathways:
Orbach Process: This mechanism involves relaxation through higher-lying excited electronic states. The relaxation rate typically follows an exponential dependence on temperature, expressed as , where is the effective energy barrier and is the attempt time osti.govnih.govacs.org. The Orbach process is most effective when phonons with energies matching the energy gaps between the ground state and excited states are available.
Raman Process: This pathway involves relaxation through the ground state doublet via the absorption and emission of low-energy phonons. The relaxation rate generally exhibits a power-law dependence on temperature osti.govnih.govacs.org.
Quantum Tunneling of Magnetization (QTM): At very low temperatures, where thermal excitation is minimal, magnetic moments can tunnel directly between their orientations without the need for phonon assistance. This process becomes significant when the energy barrier is low or when specific conditions allow for tunneling osti.govacs.orgrsc.org.
These mechanisms are crucial for understanding the magnetic relaxation dynamics observed in dysprosium compounds, with the relative dominance of each pathway depending on temperature and the specific crystal field environment nih.govacs.org.
Role of Kramers' Doublets in this compound Magnetism
Dysprosium in its trivalent state (Dy³⁺) is a Kramers ion, meaning its electronic states are doubly degenerate in the absence of an external magnetic field due to time-reversal symmetry aip.orgrsc.orgroyalsocietypublishing.org. These doubly degenerate states are known as Kramers' doublets. The magnetic properties, including anisotropy and relaxation, are profoundly influenced by the nature and splitting of these ground state Kramers doublets. Crystal field effects determine the orientation of the magnetic anisotropy axis and the energy separation between these doublets, which in turn dictates the efficiency of relaxation processes like QTM and Raman scattering researchgate.netnih.govrsc.org. The specific arrangement and energy levels of these doublets are critical for stabilizing magnetic moments and achieving slow magnetic relaxation.
Topological States and Quantum Phenomena in Dysprosium Arsenide
Theoretical Prediction and Experimental Evidence of Topological Phases in Dysprosium Arsenide
Theoretical investigations have predicted the existence of topological phases in dysprosium monopnictides, including DyAs researchgate.net. These predictions are based on the analysis of the material's electronic band structure, which suggests a non-trivial topological character. While direct experimental confirmation specifically for DyAs might still be emerging, the broader class of rare-earth monopnictides, such as DyP, DyAs, and DySb, are considered promising candidates for exhibiting topological surface states researchgate.net. These states are characterized by unique electronic properties that are robust against certain perturbations. The exploration of these materials is driven by their potential for high carrier mobility and fundamental scientific interest researchgate.net. Recent advancements in manipulating atomic layers of dysprosium have demonstrated the ability to achieve extreme proximity between atoms, leading to enhanced magnetic interactions and the observation of novel quantum phenomena like collective oscillation and thermalization through magnetic fluctuations mit.edu. While this work focuses on atomic manipulation rather than bulk DyAs, it highlights the rich quantum behavior associated with dysprosium at close atomic scales.
Band Inversion and Z2 Topological Invariants in Dysprosium Monopnictides
The topological nature of materials like DyAs is often rooted in the phenomenon of band inversion, a key precursor to the formation of topological phases researchgate.netwikipedia.org. Band inversion occurs when the ordering of energy bands is altered, leading to a non-trivial topology in the electronic band structure. For dysprosium monopnictides, theoretical studies using density functional theory (DFT) and maximally localized Wannier functions have indicated band inversion along specific directions in the Brillouin zone, such as the Γ-X line researchgate.net. This band inversion is crucial for classifying the topological state of the material. The calculation of Z2 topological invariants serves as a quantitative measure of this non-trivial topology researchgate.netwikipedia.org. A non-zero Z2 invariant signifies a topological phase, distinguishing it from trivial insulators. Research on related compounds, like TmBi, has demonstrated a Z2 topological index of 1, confirming their non-trivial topological character stemming from band inversion along the Γ-X direction researchgate.net. These findings provide a theoretical framework for understanding the topological properties of DyAs and its counterparts.
Dirac and Weyl Semimetal Characteristics in this compound Systems
This compound and related dysprosium monopnictides are also being explored for characteristics associated with Dirac and Weyl semimetals researchgate.netresearchgate.net. Dirac semimetals are characterized by the presence of Dirac cones in their electronic band structure, where energy bands cross linearly at specific points in momentum space, mimicking the behavior of relativistic Dirac fermions researchgate.netwikipedia.org. Theoretical calculations for dysprosium monopnictides suggest the occurrence of highly anisotropic Dirac cones in their surface spectra at specific points in the Brillouin zone researchgate.net. The study of Ta3SiTe6, a related topological semimetal, has confirmed Dirac-like dispersions and nodal lines protected by nonsymmorphic symmetry aps.orgvmpc.in. While direct observation of Weyl semimetal characteristics (defined by Weyl points) in DyAs is not extensively detailed in the initial search results, the broader exploration of rare-earth monopnictides and related magnetic materials for topological phenomena includes the potential for such states researchgate.netiflscience.com.
Protection Mechanisms for Topological Surface States in this compound
Topological surface states, a hallmark of topological materials, are inherently protected against scattering and perturbations by fundamental symmetries, most notably time-reversal symmetry researchgate.netwikipedia.org. In DyAs and similar compounds, these surface states are expected to be robust due to the underlying band inversion and the resulting topological invariant researchgate.net. The protection mechanisms ensure that these conducting states persist at the material's boundaries, even in the presence of moderate defects or disorder, as long as the protecting symmetry is maintained wikipedia.org. For instance, in other topological materials, nonsymmorphic symmetries have been shown to protect Dirac cones and nodal lines aps.orgvmpc.inresearchgate.net. The spin-momentum locking of these surface states, where the electron's spin is correlated with its momentum, is another key feature that contributes to their robustness and potential for spintronic applications upmc.fr.
Interplay Between Magnetic Order and Topological Electronic Structure in this compound
Dysprosium is an element with a strong magnetic moment, and its compounds, including DyAs, exhibit magnetic ordering mit.eduerbium.at. The presence of magnetism introduces a crucial layer of complexity and opportunity when investigating topological electronic structures. Magnetic order can break time-reversal symmetry, potentially leading to new topological phases such as Chern insulators, axion insulators, or magnetic Weyl semimetals researchgate.net. Research into rare-earth monopnictides often considers their magnetic properties alongside their electronic structure, as the magnetic ordering can significantly influence or even drive topological phase transitions uu.se. For example, the magnetic interactions in dysprosium atoms become significantly stronger at extremely close proximities, leading to observable quantum phenomena mit.edu. While specific details on how DyAs's magnetic phase transitions (e.g., from paramagnetic to an ordered magnetic state) precisely alter its topological electronic structure require further dedicated research, this interplay is a central theme in understanding the material's full potential. The ability to tune magnetic properties, perhaps through external fields or alloying, could offer a pathway to manipulate and control the topological electronic states in DyAs.
Compound Names Mentioned:
| Compound Name | Chemical Formula |
| This compound | DyAs |
| Dysprosium phosphide (B1233454) | DyP |
| Dysprosium antimonide | DySb |
| Thulium bismuthide | TmBi |
| Dysprosium titanate | Dy₂Ti₂O₇ |
| Pyrochlore (B1171951) iridate | (e.g., Y₂Ir₂O₇) |
| Manganese arsenide | MnAs |
| Bismuth telluride | Bi₂Te₃ |
| Mercury telluride | HgTe |
| Cadmium telluride | CdTe |
| Tantalum silicon telluride | Ta₃SiTe₆ |
| Niobium silicide telluride | Nb₃SiTe₆ |
| Niobium germanide telluride | Nb₃GeTe₆ |
Advanced Characterization Techniques Applied to Dysprosium Arsenide Research
High-Resolution X-ray Diffraction for Dysprosium Arsenide Structural Elucidation Under Pressure
High-resolution X-ray diffraction (HRXRD) is a powerful technique for determining the precise atomic arrangement within crystalline materials, especially under varying pressure conditions. By analyzing the diffraction patterns, researchers can identify phase transitions, changes in lattice parameters, and crystal structure modifications.
Studies investigating the effects of high pressure on DyAs have revealed a significant structural transformation. Specifically, DyAs is reported to undergo a phase transition from the sodium chloride (NaCl, B1) structure to the cesium chloride (CsCl, B2) type structure at approximately 51 GPa. researchgate.net This transition indicates a fundamental change in the coordination and packing of Dy and As atoms under extreme pressure. While HRXRD is a standard for such measurements, specific details on the experimental setup for DyAs under pressure, such as the type of diamond anvil cell or the X-ray source used, are not detailed in the provided search results.
Angle-Resolved Photoemission Spectroscopy (ARPES) for this compound Electronic Structure Mapping
Angle-Resolved Photoemission Spectroscopy (ARPES) is a surface-sensitive technique that directly probes the occupied electronic states of a material, providing detailed information about its electronic band structure, Fermi surface, and electron momentum. By measuring the kinetic energy and emission angle of photoemitted electrons, ARPES can map out the energy-momentum dispersion relations of electrons. wikipedia.orgaps.org
Specific ARPES studies detailing the electronic structure mapping of this compound were not found in the provided search results. However, the technique is broadly applicable to understanding the electronic properties of intermetallic compounds like DyAs, which are expected to have complex band structures influenced by the localized 4f electrons of Dysprosium.
Superconducting Quantum Interference Device (SQUID) Magnetometry for this compound Magnetic Measurements
Superconducting Quantum Interference Device (SQUID) magnetometry is a highly sensitive method used to measure the magnetic properties of materials, including magnetic susceptibility, magnetization curves (M-H), and temperature dependence of magnetization (M-T). This technique is crucial for identifying magnetic ordering temperatures, magnetic moments, and magnetic anisotropies.
SQUID magnetometry has been employed to study thin films of DyAs, revealing its magnetic characteristics. These studies indicate that DyAs develops an antiferromagnetic-like correlation below approximately 6 K. aip.orgaip.org Above this ordering temperature, DyAs exhibits paramagnetic behavior. The measured paramagnetic moment for DyAs is reported as 7.8 Bohr magnetons (μB), while the ordered moment in the antiferromagnetic state is approximately 2.8 μB. aip.orgaip.org SQUID magnetometers typically operate over a wide temperature range, from cryogenic temperatures up to several hundred Kelvin, allowing for comprehensive magnetic characterization. csic.eswikipedia.orgcryogenic.co.uk
Electron Paramagnetic Resonance (EPR) Spectroscopy for this compound Spin State Analysis
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique used to detect species with unpaired electrons. It provides information about the electronic environment, spin state, and interactions of paramagnetic centers.
No specific research findings detailing the application of EPR spectroscopy to this compound were found within the provided search results. While DyAs contains Dysprosium ions, which have unpaired 4f electrons, EPR is more commonly applied to dilute magnetic ions or specific defect centers rather than bulk intermetallic compounds where magnetic interactions can be complex and broad.
Neutron Scattering Techniques for Magnetic Structure Determination of this compound
Neutron scattering techniques, including neutron diffraction, are indispensable for determining the magnetic structure of materials. Neutrons possess a magnetic moment that interacts with the magnetic moments of atoms in a material, allowing for the mapping of magnetic ordering, spin arrangements, and magnetic propagation vectors. iaea.orgcmu.edupsi.ch
While specific neutron diffraction studies detailing the magnetic structure of DyAs were not explicitly found in the provided search snippets, the technique is well-suited for confirming and characterizing the antiferromagnetic-like correlation observed in DyAs below 6 K. aip.orgaip.org For elemental Dysprosium, neutron diffraction has revealed complex magnetic phase diagrams, including helical antiferromagnetic and fan phases, and has been used to study magnetic ordering under high pressure. ua.eduosti.govosti.gov These studies highlight the capability of neutron scattering to resolve intricate magnetic ordering phenomena.
Synchrotron-Based Spectroscopic Methods for this compound Valence and Core-Level Studies
Synchrotron radiation sources provide intense and tunable X-ray beams, enabling a range of powerful spectroscopic techniques such as X-ray Photoelectron Spectroscopy (XPS), X-ray Absorption Spectroscopy (XAS), and X-ray Emission Spectroscopy (XES). These methods are vital for characterizing the electronic structure, including valence band states and core-level electronic configurations, which are sensitive to the chemical environment and bonding. ijs.sisciengine.comspiedigitallibrary.org
Specific research findings from synchrotron-based spectroscopic methods applied directly to this compound were not identified in the provided search results. However, these techniques are broadly used to investigate the electronic properties of rare-earth compounds, offering detailed insights into the oxidation states and electronic configurations of elements like Dysprosium.
Ultrafast Spectroscopic Probes of this compound Spin Dynamics
Ultrafast spectroscopic techniques, such as pump-probe spectroscopy and ultrafast X-ray diffraction, allow researchers to track dynamic processes in materials on femtosecond to picosecond timescales. These methods are instrumental in studying the relaxation dynamics of excited states, spin dynamics, and the interplay between electronic, lattice, and magnetic degrees of freedom. uni-potsdam.deresearchgate.netspbu.rutum.deuni-bayreuth.dearxiv.orgaps.org
While ultrafast pump-probe spectroscopy has been widely applied to study spin dynamics in various semiconductor and magnetic materials, providing insights into spin relaxation and decoherence mechanisms, spbu.ruarxiv.org specific studies employing these techniques to investigate the spin dynamics of this compound were not found within the provided search results. Ultrafast X-ray diffraction has been used to study lattice dynamics coupled to magnetic ordering in elemental Dysprosium. uni-potsdam.de
Computational and Theoretical Modeling of Dysprosium Arsenide
Density Functional Theory (DFT) Applications for Dysprosium Arsenide Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern condensed matter physics and materials science, providing an efficient and often reliable method for calculating the ground-state properties of materials researchgate.netmdpi.com. For this compound, DFT calculations can elucidate its fundamental structural parameters, such as lattice constants and bulk moduli, as well as its electronic band structure and magnetic moments. This compound crystallizes in the NaCl (rock-salt) structure osti.gov.
Studies on analogous rare-earth pnictides and chalcogenides, which share similar structural motifs, demonstrate the power of DFT. For instance, calculations using methods like the Local Density Approximation with Hubbard parameter (LSDA+U) or Full-Potential Linearized Augmented Plane Wave (FP-LAPW) have been employed to determine the structural, electronic, and magnetic properties of compounds like DyS, DySe, and DyTe acs.org. These studies predict equilibrium lattice parameters, bulk moduli, and magnetic moments, providing a framework for understanding similar properties in DyAs acs.orgpreprints.org. The accuracy of DFT predictions for heavy elements like dysprosium is influenced by the choice of exchange-correlation functional and the inclusion of relativistic effects, which are crucial for capturing the behavior of their 4f electrons mdpi.comchalcogen.ro. Spin-polarized DFT calculations are particularly important for investigating the magnetic ordering and response of materials like DyAs researchgate.netmdpi.com.
Table 8.1.1: Illustrative DFT Ground State Properties for Related Rare Earth Compounds
| Compound | Lattice Parameter (Å) | Bulk Modulus (GPa) | Method | Reference |
|---|---|---|---|---|
| DyS | 2.695 | ~65-70 (estimated) | FP-LAPW (LSDA+U) | acs.org |
| DySe | 2.875 | ~55-60 (estimated) | FP-LAPW (LSDA+U) | acs.org |
| DyTe | 3.06 | ~45-50 (estimated) | FP-LAPW (LSDA+U) | acs.org |
Note: Bulk modulus values are estimated based on context and typical values for similar materials.
Ab Initio Quantum Chemical Calculations for Dysprosium-Arsenic Molecular Systems
Ab initio quantum chemical calculations, rooted in fundamental quantum mechanics, offer a high level of accuracy for understanding molecular systems. These methods, such as Configuration Interaction (CI), Coupled Cluster (CC), and explicitly correlated methods, solve the Schrödinger equation without relying on empirical parameters, though they are computationally demanding scispace.comnumberanalytics.com. For dysprosium-arsenic systems, ab initio calculations have been instrumental in studying molecular magnets.
Research on dysprosium-arsenic single-molecule magnets (SMMs) has employed ab initio methods to investigate their electronic structure and magnetic anisotropy numberanalytics.comrsc.orgrsc.orgacs.orgscispace.comresearchgate.netpnas.org. These studies reveal key magnetic properties, such as anisotropy barriers, which are crucial for the SMM functionality. For example, calculations have determined anisotropy barriers in the range of 23 cm⁻¹ to 300 cm⁻¹ for various arsenic-ligated dysprosium molecular complexes rsc.orgrsc.orgscispace.com. Time-dependent DFT (TD-DFT) is also a valuable ab initio approach for studying excited states and optical properties chalcogen.roohio-state.edu. While these studies focus on molecular systems rather than bulk DyAs, they provide critical insights into the nature of dysprosium-arsenic interactions and magnetic phenomena.
Table 8.2.1: Ab Initio Computational Results for Dysprosium-Arsenic Molecular Magnets
| Compound (Type) | Anisotropy Barrier (cm⁻¹) | Theoretical Study Focus | Reference |
|---|---|---|---|
| 4-Dy (Arsenide) | 250 (zero field) | Magnetic anisotropy, relaxation | rsc.orgrsc.org |
| 4-Dy (Arsenide) | 300 (diluted) | Magnetic anisotropy, relaxation | rsc.orgrsc.org |
| 5-Dy (Arsinidene) | 23 | Magnetic anisotropy, relaxation | rsc.orgrsc.org |
Tight Binding Models for this compound Electronic Structure
The tight-binding (TB) model is a computational approach used to approximate the electronic band structure of solids by constructing wave functions from superpositions of atomic orbitals of isolated atoms reddit.comcam.ac.ukwikipedia.org. This method is closely related to the Linear Combination of Atomic Orbitals (LCAO) method used in chemistry and is particularly effective for describing the electronic structure of materials with localized d and f electrons, such as rare-earth compounds reddit.comwikipedia.org.
In the context of rare-earth pnictides, tight-binding models, often in conjunction with DFT or as part of a DFT-based Tight-Binding (DFTB) formalism, are utilized to understand their electronic properties, including band gaps and Fermi surfaces chalcogen.roscispace.comwikipedia.orgupf.eduunl.eduresearchgate.net. These models provide a simplified yet insightful view of how atomic orbitals hybridize to form energy bands, contributing to the material's conductivity and other electronic characteristics reddit.comcam.ac.uk. Studies on related rare-earth monopnictides have used TB-LMTO (Tight-Binding Linear Muffin-Tin Orbital) methods to analyze their electronic band structures and density of states chalcogen.roupf.eduunl.eduresearchgate.net.
Predictive Modeling of Novel this compound Phases and Properties
Predictive modeling, a key aspect of computational materials science, leverages theoretical frameworks to forecast the existence of new material phases and their associated properties demand-planning.comadobe.comdasca.orgturing.com. For this compound, this approach could involve exploring its phase stability under varying conditions, such as high pressure, or predicting hypothetical structures with unique properties.
DFT calculations have proven effective in predicting crystal structures and phase transitions under pressure for various materials, including rare-earth pnictides rsc.orgnumberanalytics.comturing.com. For example, studies on lanthanum pnictides (LaP, LaAs) have predicted novel high-pressure phases and their stability, detailing phase transition sequences and associated volume changes rsc.org. While specific predictions for novel DyAs phases are not detailed in the provided literature, the general methodology of using computational screening and first-principles calculations to discover new materials and optimize existing ones is well-established turing.comresearchgate.net.
Computational Approaches for Simulating this compound Magnetic Behavior
This compound is known for its ferromagnetic behavior at low temperatures, driven by the magnetic moments of the Dy³⁺ ions osti.gov. Computational methods play a vital role in simulating and understanding these complex magnetic phenomena. Spin-polarized DFT calculations are essential for modeling magnetic ordering, magnetic moments, and the influence of external magnetic fields on materials like DyAs researchgate.netmdpi.com.
Table 8.5.1: Magnetic Transition Temperatures for Elemental Dysprosium
| Property | Temperature (K) | Reference |
|---|---|---|
| Curie Temperature | 90.5 | cecam.org |
Compound List
this compound (DyAs)
Dysprosium (Dy)
Arsenic (As)
Lanthanum arsenide (LaAs)
Dysprosium monochalcogenides (DyS, DySe, DyTe)
Dysprosium single-molecule magnets (SMMs) with arsenic ligands
Lanthanum monopnictides (LaN, LaP, LaSb)
Rare-earth pnictides (general class)
Rare-earth cobalt arsenides (RCo₂As₂)
Technological Implications and Advanced Materials Science Opportunities of Dysprosium Arsenide
Conceptual Frameworks for Dysprosium Arsenide in Spintronic Architectures
This compound holds potential for integration into spintronic architectures due to its inherent magnetic properties and its semiconductor nature ontosight.ai. Research has explored the electrical transport properties of DyAs epitaxial layers grown on GaAs substrates, revealing distinct peaks in longitudinal resistance under varying magnetic fields and temperatures, which are attributed to spin-disorder scattering at phase transition boundaries arxiv.org. This suggests that the magnetic ordering of DyAs can influence spin transport, a fundamental requirement for spintronic devices. The strong spin-orbit coupling present in rare earth elements like dysprosium is also a key factor for spintronics, enabling manipulation of spin currents wikipedia.orgrsc.org. Theoretical studies and experimental investigations into heterostructures involving DyAs could further elucidate its role in spin-based electronic devices, where controlling electron spin is paramount for data processing and storage arxiv.orgresearchgate.net.
Potential for Dysprosium-Arsenide-Based Quantum Computing and Qubit Development
The unique magnetic and electronic properties of DyAs also point towards its potential utility in quantum computing and qubit development. Rare earth ions, in general, are being explored for quantum computing applications due to their ability to exist in superposition states and their long coherence times when doped into crystals at cryogenic temperatures lu.se. Dysprosium's inherent magnetism and its potential for strong spin-orbit coupling are advantageous for creating and manipulating qubits wikipedia.orgrsc.org. While direct research on DyAs as a qubit material is nascent, related dysprosium compounds, such as dysprosium single-molecule magnets (SMMs), have demonstrated magnetic hysteresis at temperatures approaching liquid nitrogen and are being investigated for applications in spintronic devices and quantum computing researchgate.netacs.orgresearchgate.net. The development of quantum computers relies on stable qubits that can maintain their quantum states, and research into techniques like periodic dynamical decoupling pulses aims to suppress quantum decoherence, thereby extending qubit stability thequantuminsider.com. The exploration of exotic electronic phases, such as those found in topological materials, also offers pathways to more robust qubits, potentially utilizing materials like arsenic itself for its topological properties mit.eduthequantuminsider.com.
High-Performance Magnetic Materials Derived from this compound Principles
Dysprosium, as a constituent element, is renowned for its exceptional magnetic properties, including one of the highest magnetic moments among all elements wikipedia.orgtestbourne.com. This characteristic makes DyAs and materials derived from its principles attractive for high-performance magnetic applications. Dysprosium itself is a critical component in neodymium-iron-boron (NdFeB) magnets, enhancing their thermal stability and performance at high temperatures, making them indispensable for electric vehicles, wind turbines, and advanced electronics testbourne.comaemree.commagnetstore.co.ukmagnetexpert.comsupermagneticshop.com. While DyAs itself is a compound, the understanding of how dysprosium's 4f electrons contribute to its magnetic ordering and strong magnetic moment can inform the design of new magnetic materials. Research into dysprosium-arsenide complexes, such as single-molecule magnets, highlights the influence of arsenic ligands on magnetic anisotropy and exchange interactions, suggesting pathways for tuning magnetic behavior rsc.orgnih.gov. The fundamental magnetic ordering temperatures of dysprosium metal, with ferromagnetic ordering below 90.5 K, antiferromagnetic ordering between 85 K and 179 K, and paramagnetic behavior above 179 K, provide a basis for understanding magnetic phase transitions wikipedia.orgaps.orgosti.gov.
This compound as a Platform for Novel Quantum Materials Discovery
This compound, with its combination of rare-earth magnetism and semiconducting behavior, serves as a promising platform for discovering novel quantum materials. The interplay between magnetism and electronic structure in rare-earth compounds often leads to exotic electronic phases researchgate.net. Materials exhibiting complex electronic and magnetic behaviors, such as pyrochlore (B1171951) iridates, are being fused with other quantum materials to create new synthetic structures for advanced research spacedaily.com. Similarly, DyAs’s unique crystal structure and the presence of both magnetic rare-earth ions and a pnictogen element suggest potential for emergent quantum phenomena. Research into related dysprosium monopnictides (DyP, DyAs, DySb) using density functional theory aims to understand their electronic and topological properties researchgate.net. The discovery of topological semimetals, like Weyl and Dirac semimetals, which host exotic electronic states and possess unique band structures, opens avenues for new quantum devices thequantuminsider.comzenodo.orgaip.org. By exploring heterostructures, interfaces, and alloys involving DyAs, scientists can investigate emergent quantum properties and potentially uncover new classes of quantum materials with tailored functionalities for advanced electronics and quantum technologies.
Future Research Directions and Emerging Paradigms in Dysprosium Arsenide Studies
Exploration of Ternary and Quaternary Dysprosium-Arsenide Solid Solutions
A significant avenue for future research lies in the formation of ternary and quaternary solid solutions based on dysprosium arsenide. By chemically substituting dysprosium or arsenic atoms, or by introducing interstitial elements, the electronic and magnetic properties of DyAs can be systematically tuned.
The synthesis of solid solutions such as (Dy₁₋ₓREₓ)As, where RE is another rare-earth element, could be used to manipulate the magnetic ordering temperature and the nature of the magnetic phase transitions. For instance, creating solid solutions of NdAs and HoAs has been explored to produce materials with tailored heat capacity properties over specific low-temperature ranges. dtic.mil It is expected that forming a solid solution between two rare-earth compounds with different magnetic transition temperatures could yield a material with a broadened specific heat peak, desirable for applications like regenerative cryocoolers. dtic.mil
Similarly, forming alloys on the pnictide site, Dy(As₁₋ₓPₓ) or Dy(As₁₋ₓSbₓ), would directly alter the ligand field experienced by the Dy³⁺ ions and modify the band structure, influencing magnetocrystalline anisotropy and electrical transport. Research on other ternary rare-earth arsenides, such as REZn₃As₃ and RECd₃As₃ (RE = La–Nd, Sm), reveals a rich structural diversity and a range of electronic behaviors from semiconducting to metallic, indicating the vast potential for discovering new properties in dysprosium-based ternary systems. acs.orgnih.gov
Quaternary compounds, such as the RFeAsO (R=La–Nd, Sm, Gd) and RRuAsO (R=La–Nd, Sm, Gd–Dy) series which crystallize in the ZrCuSiAs-type structure, have garnered immense interest due to phenomena like superconductivity. researchgate.net Exploring the synthesis of analogous Dy-based quaternary arsenides, potentially including transition metals and oxygen or other chalcogens, could lead to the discovery of new materials with complex and potentially functional electronic and magnetic ground states. qucosa.deresearchgate.net The primary challenge and research focus in this area will be the synthesis and crystallographic characterization of these multi-element systems, followed by a thorough investigation of their structure-property relationships.
Illustrative Data on Analogous Ternary Rare-Earth Arsenide Systems
| Compound Family | Crystal Structure Type | Notable Properties | Reference |
|---|---|---|---|
| REZn₃As₃ (RE = La–Nd, Sm) | Orthorhombic (La) / Hexagonal | Narrow band-gap semiconductor (LaZn₃As₃) | acs.orgnih.gov |
| RECd₃As₃ (RE = La–Pr) | Hexagonal (ScAl₃C₃-type) | Layered [M₃As₃]³⁻ framework | acs.orgnih.gov |
| LnCuAs₂ (Ln = Y, Pr, Nd, Sm, Gd, Tb, Dy, Er) | HfCuSi₂-type related | Metallic conductivity, antiferromagnetic ordering below 10 K | qucosa.de |
| RRuAsO (R = Gd–Dy) | Tetragonal (ZrCuSiAs-type) | Layered structure with [RuAs] layers | researchgate.net |
Investigations of Nanoscale and Low-Dimensional this compound Systems
Reducing the dimensionality of this compound to the nanoscale is a promising route to unlock novel properties not present in the bulk material. Quantum confinement effects in DyAs quantum dots, nanowires, or two-dimensional (2D) layers are expected to significantly alter the electronic band structure and, consequently, the magnetic and optical properties.
The synthesis of nanoscale rare-earth arsenides has been demonstrated in related systems, such as ErAs nanoparticles epitaxially embedded in III-V semiconductors like GaAs and InGaAs. dtic.milaip.orgaip.org These nanocomposites are of interest for applications in terahertz technology, where the nanoparticles act as ultrafast recombination centers. aip.org Similar approaches could be used to synthesize DyAs nanostructures within a semiconductor matrix, offering a way to integrate the magnetic properties of DyAs with conventional semiconductor devices. A versatile strategy for creating a wide variety of dendritic mesoporous rare-earth-based nanoparticles has been developed, which could potentially be adapted for this compound. nih.gov
Theoretical studies on other rare-earth monopnictides suggest that quantum confinement in thin films can lead to topological phase transitions. For example, non-magnetic LaSb films are predicted to become quantum spin Hall insulators at specific thicknesses due to a band inversion driven by quantum confinement. arxiv.org Given that DyAs shares the same rocksalt crystal structure, it is conceivable that 2D DyAs could host topological states, which, coupled with the inherent magnetism of dysprosium's 4f electrons, could lead to exotic phenomena such as the quantum anomalous Hall effect. Future research will need to focus on developing controlled synthesis techniques, such as molecular beam epitaxy (MBE) or chemical vapor deposition (CVD), to fabricate high-quality DyAs thin films and nanostructures, followed by advanced characterization to probe their electronic and magnetic properties at the nanoscale. ucsb.eduresearchgate.net
Tailoring Electronic and Magnetic Properties of this compound via External Stimuli (e.g., Strain, Electric Fields)
Applying external stimuli like strain and electric fields offers a dynamic way to control the properties of this compound, paving the way for novel device functionalities.
Strain: Epitaxial strain, induced by growing thin films of DyAs on a substrate with a mismatched lattice constant, can be a powerful tool to modify its electronic and magnetic characteristics. Strain can alter the crystal field environment of the Dy³⁺ ions, directly impacting the magnetocrystalline anisotropy. Furthermore, changes in interatomic distances can modify the exchange interactions and the electronic band structure. In other arsenide systems, strain has been shown to tune band gaps and carrier mobilities. nih.gov For DyAs, this could provide a mechanism to fine-tune the magnetic ordering temperature or even switch the magnetic easy axis.
Electric Fields: The control of magnetism by electric fields is a major goal in spintronics, as it promises energy-efficient data storage and processing. nih.govnih.govaps.orgcambridge.org In a material like DyAs, an applied electric field could influence the magnetic state through several mechanisms. If DyAs is integrated into a field-effect transistor geometry, gating could modulate the carrier concentration at the surface, which in turn could influence the magnetic exchange interactions (carrier-mediated magnetism). researchgate.net In ultrathin films, an electric field can also induce changes in the magnetic anisotropy at the interface. Research on a Dy-based single-molecule magnet has shown that an applied electric field can directly modulate the magnetization hysteresis loop and magnetic relaxation by altering the local crystal structure and single-ion magnetic anisotropy. nih.gov Exploring these effects in DyAs thin films and heterostructures is a fertile ground for future research.
Potential Effects of External Stimuli on DyAs
| Stimulus | Potential Mechanism | Predicted Effect on DyAs |
|---|---|---|
| Tensile/Compressive Strain | Modification of lattice parameters, crystal field, and orbital overlap. | Tuning of magnetic anisotropy, Néel temperature, and electronic band gap. |
| Static Electric Field | Carrier density modulation (field effect), modification of local atomic positions (piezoelectric effect), interfacial anisotropy changes. | Switching of magnetic domains, modulation of magnetic ordering temperature, control over spin orientation. |
Interfacial Phenomena and Heterostructure Engineering with this compound
The interface between this compound and other materials, particularly semiconductors, is a region where novel physical phenomena can emerge. Engineering heterostructures containing DyAs layers opens up possibilities for new electronic and spintronic devices.
Future research will involve the fabrication and characterization of DyAs-based heterostructures, such as DyAs/GaAs superlattices or DyAs quantum wells. These structures could be designed to exploit spin-dependent transport phenomena. For example, a DyAs/GaAs/DyAs magnetic tunnel junction could be investigated for giant magnetoresistance or tunneling magnetoresistance effects. Furthermore, the proximity of a magnetic material like DyAs to a material with strong spin-orbit coupling could induce topological states at the interface. The key challenges will be to achieve atomically sharp interfaces and to understand and control the electronic and magnetic coupling across these interfaces.
Q & A
Q. What are the standard methodologies for synthesizing high-purity dysprosium arsenide (DyAs) crystals, and what challenges arise during synthesis?
DyAs is typically synthesized via direct reaction of dysprosium (Dy) and arsenic (As) in a sealed quartz ampule under vacuum or inert gas conditions. The stoichiometric ratio of Dy:As (1:1) must be tightly controlled to avoid secondary phases like Dy₃As or As-rich compounds. Challenges include arsenic volatility (requiring precise temperature ramping) and oxygen contamination, which can alter magnetic and electronic properties. Post-synthesis annealing at 800–1000°C in controlled environments is often required to achieve phase purity .
Q. Which characterization techniques are most effective for validating the crystal structure and stoichiometry of DyAs?
X-ray diffraction (XRD) and neutron diffraction are critical for confirming the cubic NaCl-type structure (Fm-3m space group). Energy-dispersive X-ray spectroscopy (EDS) and wavelength-dispersive spectroscopy (WDS) provide elemental composition verification. Magnetic susceptibility measurements (via SQUID magnetometry) are essential for probing Dy³⁺ ion behavior, as deviations in stoichiometry significantly affect magnetic anisotropy .
Q. How does DyAs’s electronic structure influence its application in spintronics or magnetocaloric studies?
DyAs exhibits strong 4f electron localization, leading to high magnetic anisotropy and potential for spin-polarized transport. Its half-metallic behavior (predicted via DFT calculations) makes it a candidate for spin injectors. Methodologically, angle-resolved photoemission spectroscopy (ARPES) and X-ray magnetic circular dichroism (XMCD) are used to map band structure and magnetic moments .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in reported magnetocaloric effects (MCE) of DyAs at cryogenic temperatures?
Discrepancies in MCE values (e.g., entropy change ΔS) often stem from sample purity and measurement protocols. Researchers should:
- Compare hydrostatic vs. non-hydrostatic pressure cells to assess lattice strain effects.
- Use adiabatic calorimetry alongside magnetization data to cross-validate ΔS calculations.
- Conduct neutron scattering to correlate magnetic phase transitions with lattice dynamics .
Q. How can computational modeling (e.g., DFT+U) address gaps in understanding DyAs’s anomalous temperature-dependent hyperfine fields?
The hyperfine field at Dy³⁺ nuclei shows non-monotonic temperature dependence due to competing exchange interactions and crystal-field splitting. DFT+U simulations with spin-orbit coupling (SOC) can model 4f-5d hybridization effects. Researchers must adjust Hubbard U parameters (6–8 eV for Dy 4f states) and validate against Mössbauer spectroscopy or nuclear magnetic resonance (NMR) data .
Q. What strategies mitigate challenges in synthesizing DyAs thin films for heterostructure devices?
Molecular beam epitaxy (MBE) under ultrahigh vacuum (10⁻¹⁰ Torr) is preferred. Key considerations:
- Substrate choice (e.g., MgO or SrTiO₃) to minimize lattice mismatch.
- Real-time reflection high-energy electron diffraction (RHEED) to monitor layer-by-layer growth.
- Post-deposition annealing to reduce interfacial defects, which can quench spin-polarized states .
Q. How do impurities (e.g., oxygen, carbon) in DyAs affect its magnetic and transport properties, and how can they be quantified?
Impurities introduce defect states that alter carrier concentration and magnetic ordering. Methodologies:
- Secondary ion mass spectrometry (SIMS) for trace impurity detection.
- Low-temperature resistivity measurements to distinguish impurity scattering (ρ ∼ T²) from magnon scattering (ρ ∼ T⁵).
- Synchrotron X-ray absorption near-edge structure (XANES) to identify oxidation states of contaminants .
Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing contradictory datasets in DyAs research (e.g., conflicting Curie temperatures)?
- Apply Bayesian inference to quantify uncertainty in phase-transition temperatures.
- Use principal component analysis (PCA) to identify experimental variables (e.g., cooling rates, stoichiometry) most correlated with discrepancies.
- Cross-reference with historical data from the Inorganic Crystal Structure Database (ICSD) to identify systemic biases .
Q. How can researchers ensure reproducibility in DyAs studies given supply chain limitations for high-purity dysprosium?
- Document raw material sources (e.g., traceable rare-earth suppliers) and impurity profiles.
- Use internal standards (e.g., Dy₂O₃ reference samples) during characterization.
- Publish full synthesis protocols in open-access repositories to enable replication .
Emerging Research Directions
Q. What novel experimental designs could explore DyAs’s potential in quantum computing architectures?
- Fabricate DyAs-based Josephson junctions to test Majorana fermion signatures via tunneling spectroscopy.
- Integrate DyAs with topological insulators (e.g., Bi₂Se₃) and measure spin Hall effect using lock-in techniques.
- Utilize ultrafast terahertz spectroscopy to probe spin-lattice coupling dynamics .
Q. How can machine learning (ML) optimize DyAs synthesis parameters for targeted properties?
- Train ML models on existing datasets (e.g., synthesis temperature, annealing time, purity) to predict magnetic anisotropy or resistivity.
- Implement active learning loops where ML algorithms propose new synthesis conditions for experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
